Dihydroxyphenoxazine

H₂O₂ quantification Peroxidase activity assay Fluorescence detection

Researchers detecting low-abundance H₂O₂ in plasma or cell lysates face high background and substrate auto-oxidation with conventional probes like scopoletin or dihydrofluorescein. ADHP solves this with a non-fluorescent 'turn-on' mechanism delivering inherently low background (1-2% of max signal). • Detection limit: 5 pmol H₂O₂ per 100 µL - 10x more sensitive than scopoletin, 20x vs. ferrous thiocyanate. • 4x sensitivity gain over colorimetric ABTS in ELISA, enabling detection down to ~50 pg/mL. • Minimal air-oxidation ensures signal fidelity; 24-hr signal stability supports flexible plate reading schedules.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
Cat. No. B1256666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyphenoxazine
Synonymsdihydroxyphenoxazine
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3O)O
InChIInChI=1S/C12H9NO3/c14-8-5-6-10-11(12(8)15)13-7-3-1-2-4-9(7)16-10/h1-6,13-15H
InChIKeyRUQNSBQXHWBLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADHP (Amplex Red): Fluorogenic Peroxidase Substrate


10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), commercially known as Amplex® Red, is a non-fluorescent, colorless derivative of dihydroresorufin that serves as a fluorogenic substrate for horseradish peroxidase (HRP) [1]. In the presence of HRP, ADHP reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin, which exhibits excitation and emission maxima at approximately 570 nm and 585 nm, respectively [2]. This compound is widely utilized in biochemical and cell-based assays for the sensitive detection of H₂O₂ and the quantitative monitoring of oxidase activities, including those of glucose oxidase, choline oxidase, and NADPH oxidase .

Fluorogenic “turn-on” probe: non-fluorescent ADHP converts to highly fluorescent resorufin, enabling low-background H₂O₂ detection.
1:1 stoichiometry with H₂O₂ in HRP-catalyzed reaction, supporting quantitative oxidase and peroxidase activity assays.
Long-wavelength resorufin fluorescence (λex/λem ~570/585 nm) minimizes interference from biological autofluorescence.

Why ADHP Outperforms Generic Peroxidase Substrates


Generic substitution of ADHP with alternative peroxidase substrates such as scopoletin, homovanillic acid (HVA), or dihydrofluorescein derivatives is not functionally equivalent due to substantial differences in assay sensitivity, background fluorescence, spectral properties, and susceptibility to non-enzymatic oxidation. ADHP is a non-fluorescent substrate that generates a fluorescent signal upon oxidation, enabling a 'turn-on' assay with inherently low background, whereas scopoletin-based assays rely on a decrease in fluorescence . Furthermore, ADHP exhibits detection limits in the low picomole range and provides a broader dynamic range compared to colorimetric alternatives like ABTS, making it the preferred choice for applications requiring ultrasensitive H₂O₂ quantification . The following quantitative evidence details the specific performance differentials that justify the selection of ADHP over its closest analogs.

Detection mode mismatch
Scopoletin-based assays rely on fluorescence decrease (“turn-off”), while ADHP provides a “turn-on” signal with inherently lower background; direct substitution may compromise signal-to-noise ratio.
Spectral property differences
Homovanillic acid (HVA) and scopoletin emit in the UV range, increasing susceptibility to biological autofluorescence; ADHP's red-shifted resorufin product can alter detection reliability in complex matrices.
Oxidative stability gap
Dihydrofluorescein and dihydrorhodamine probes undergo spontaneous air-oxidation; ADHP shows minimal non-enzymatic oxidation, impacting background and reproducibility if replaced without validation.

Quantitative Performance Evidence for ADHP


Enhanced H₂O₂ Detection vs. Scopoletin

ADHP enables routine detection of as little as 10 pmol of H₂O₂ in a 100 µL assay volume (equivalent to 50 nM), representing at least a 10-fold improvement in sensitivity compared to the widely used scopoletin assay . Unlike scopoletin, which is fluorescent and requires measurement of fluorescence decrease upon HRP-catalyzed oxidation, ADHP is non-fluorescent and yields a fluorescence increase, resulting in substantially lower background signal and a higher signal-to-noise ratio . The ADHP-based assay also benefits from the long-wavelength spectra of its product resorufin (λex/λem ~570/585 nm), which minimizes interference from autofluorescence in biological samples, in contrast to scopoletin (λex/λem ~360/460 nm) [1].

H₂O₂ Detection vs. Scopoletin
Head-to-head
ADHP: ~10 pmol (turn-on, low background) vs. Scopoletin: ~100 pmol (turn-off)
Supports lower H₂O₂ detection limits and reduced sample consumption in fluorometric assays.
Long-wavelength detection minimizes autofluorescence interference.
H₂O₂ quantification Peroxidase activity assay Fluorescence detection

H₂O₂ Detection Limit vs. Ferrous Thiocyanate

In a study characterizing recombinant microsomal enzymes, the ADHP-based assay demonstrated a lower limit of detection (LLD) of 5.0 pmol per assay and a lower limit of quantitation (LLQ) of 30 pmol per assay [1]. This represents a 20-fold improvement in sensitivity compared to the standard ferrous thiocyanate assay for hydrogen peroxide detection under the same experimental context [1]. The superior sensitivity enables accurate measurement of low-level H₂O₂ production in systems with inherently weak oxidative activity.

Detection Limit vs. Ferrous Thiocyanate
Data to verify
LLD 5.0 pmol, LLQ 30 pmol (20-fold lower than ferrous thiocyanate assay)
Enables accurate measurement in systems with weak oxidative activity.
Reported for recombinant microsomal enzyme assays.
H₂O₂ detection Microsomal enzyme assays Analytical sensitivity

Mitochondrial H₂O₂ Detection vs. Homovanillic Acid

In a direct comparison using the H₂O₂-generating glucose/glucose oxidase system, ADHP was found to be a more sensitive analytical tool for H₂O₂ detection than homovanillic acid (HVA) [1]. Both assays were confirmed to be specific via catalase inhibition. Notably, the study also identified a key matrix-dependent difference: albumin, a common component of mitochondrial incubation media, significantly decreased the fluorescence intensity of the ADHP oxidation product, while it increased the fluorescence of the HVA dimer [1]. This differential effect, observed in 0.3 M sucrose but not in 0.15 M KCl, highlights the importance of buffer optimization when selecting ADHP for specific biological matrices [1].

Mitochondrial H₂O₂ vs. HVA
Head-to-head
ADHP more sensitive; albumin in 0.3 M sucrose decreases ADHP signal, increases HVA signal
Buffer optimization critical for mitochondrial matrices; 0.15 M KCl avoids albumin interference.
Matrix-dependent differential response observed.
Mitochondrial H₂O₂ ROS detection Fluorometric comparison

ELISA Sensitivity vs. Colorimetric ABTS

In an ELISA application quantifying antibody binding, fluorometric detection using ADHP was approximately 4-fold more sensitive than absorbance detection using either ADHP (measured at 576 nm) or the colorimetric HRP substrate ABTS (measured at 405 nm) . The user reported detecting specific antibody at a concentration on the order of 50 pg/mL with ADHP fluorescence, compared to approximately 200 pg/mL with absorbance-based methods . The assay also demonstrated excellent stability, with identical fluorescence readings obtained after 24 hours of plate storage, and a background signal of only 1-2% of the maximum signal .

ELISA Sensitivity vs. ABTS
Reported
Fluorometric: ~50 pg/mL; Absorbance (ABTS): ~200 pg/mL (~4-fold gain); background 1-2%
Improves detection of low-abundance biomarkers and conserves antibody reagents.
Assay signal stable for 24 h.
ELISA Antibody detection Fluorometric vs. colorimetric detection

Air-Oxidation Resistance vs. Dihydrofluorescein Probes

Unlike other HRP substrates such as dihydrofluoresceins and dihydrorhodamines, the spontaneous air-oxidation of ADHP is minimal . This property contributes to the compound's low background fluorescence and high signal-to-noise ratio in assays, as non-enzymatic oxidation of the substrate is a major source of assay variability and reduced sensitivity . The reduced susceptibility to atmospheric oxidation enhances assay reproducibility and reduces the need for stringent deoxygenation protocols.

Air-Oxidation Resistance
Reported
Minimal spontaneous oxidation vs. dihydrofluorescein/dihydrorhodamine probes
Enhances signal-to-noise ratio and simplifies assay workflow.
Reduces need for deoxygenation protocols.
HRP substrate Fluorogenic probe Oxidative stability

ADHP Application Scenarios


Ultrasensitive H₂O₂ Detection in Biofluids and Cell Media

Given its 10-fold sensitivity advantage over scopoletin and its 20-fold advantage over the ferrous thiocyanate assay [1], ADHP is the preferred substrate for applications requiring the detection of trace H₂O₂ concentrations, such as measuring oxidative stress markers in cell culture supernatants, plasma, or serum. The low picomole detection limit (5 pmol) [1] and the 1:1 stoichiometry enable precise quantification in samples with low H₂O₂ abundance or when sample volume is limited. The long-wavelength spectra of resorufin (λex/λem ~570/585 nm) also minimize interference from biological autofluorescence [2].

High-Throughput Antioxidant Screening

ADHP is ideally suited for high-throughput screening of antioxidant candidates due to its robust 'turn-on' fluorescence signal, which provides a broad dynamic range and a low background of 1-2% of maximum signal . The assay's sensitivity in the nanomolar range allows for the detection of subtle changes in H₂O₂ levels upon treatment with test compounds [3]. The minimal susceptibility of ADHP to air-oxidation, compared to alternatives like dihydrofluorescein , ensures that assay results are not confounded by spontaneous substrate oxidation, improving the reliability of hit identification.

Fluorometric ELISA for Low-Abundance Biomarkers

For ELISA applications targeting low-abundance biomarkers, the 4-fold sensitivity improvement of fluorometric ADHP over colorimetric ABTS translates to the ability to detect analyte concentrations down to approximately 50 pg/mL. This enhanced sensitivity enables researchers to reduce sample consumption, detect analytes below the detection limit of traditional colorimetric ELISA, and improve assay precision at the lower end of the standard curve. The assay's 24-hour stability also provides flexibility in plate reading schedules.

Metabolic Profiling via Coupled Oxidase Assays

ADHP is the substrate of choice for coupled enzyme assays designed to quantify analytes such as glucose, cholesterol, choline, and uric acid in biological matrices . In these systems, the target analyte is oxidized by its specific oxidase (e.g., glucose oxidase) to generate H₂O₂, which is then quantified using the ADHP/HRP system . The high sensitivity and linear response of the ADHP assay over a wide concentration range enable accurate metabolic profiling in serum, plasma, and cell lysates, supporting both basic research and clinical diagnostic assay development.

Application
Selection Property
Validation Focus
Ultrasensitive H₂O₂ detection in biofluids
Fluorogenic turn-on signal with low picomole detection capability
Trace quantification, autofluorescence minimization in biological matrices
High-throughput antioxidant screening
Broad dynamic range, minimal air-oxidation background
Hit identification reliability, low false-positive rate from spontaneous oxidation
Fluorometric ELISA for low-abundance biomarkers
Enhanced fluorometric sensitivity over absorbance-based substrates
Detection of analytes at low pg/mL range, reduced sample consumption
Metabolic profiling via coupled oxidase assays
Wide linear range, compatibility with multiple oxidases (glucose, choline, etc.)
Quantitative analyte measurement in serum, plasma, and cell lysates; supports research and diagnostic assay development

Technical Documentation Hub

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